molecular formula C12H18N2O B13607440 2-(2-(Pyrrolidin-1-yl)phenoxy)ethan-1-amine

2-(2-(Pyrrolidin-1-yl)phenoxy)ethan-1-amine

Cat. No.: B13607440
M. Wt: 206.28 g/mol
InChI Key: YYMWACNLQYXWMX-UHFFFAOYSA-N
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Description

2-(2-(Pyrrolidin-1-yl)phenoxy)ethan-1-amine is a compound that features a pyrrolidine ring attached to a phenoxy group via an ethanamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyrrolidin-1-yl)phenoxy)ethan-1-amine typically involves the reaction of 2-(2-bromophenoxy)ethan-1-amine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the pyrrolidine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyrrolidin-1-yl)phenoxy)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like potassium carbonate and solvents like DMF are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2-(Pyrrolidin-1-yl)phenoxy)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Pyrrolidin-1-yl)phenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-1-yl)ethanol
  • 1-(2-Aminoethyl)pyrrolidine
  • 2-(Pyrrolidin-1-yl)ethan-1-amine

Uniqueness

2-(2-(Pyrrolidin-1-yl)phenoxy)ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylphenoxy)ethanamine

InChI

InChI=1S/C12H18N2O/c13-7-10-15-12-6-2-1-5-11(12)14-8-3-4-9-14/h1-2,5-6H,3-4,7-10,13H2

InChI Key

YYMWACNLQYXWMX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2OCCN

Origin of Product

United States

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